2-[7-(Aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[7-(Aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]ethan-1-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and material sciences .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-(Aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]ethan-1-amine can be achieved through various synthetic routes. One common method involves the condensation of diamino-substituted pyrimidinones with orthoesters or chloroanhydrides . Another approach is the annulation of the triazole fragment to the pyrimidine ring . Additionally, microwave-mediated, catalyst-free synthesis using enaminonitriles and benzohydrazides has been reported to yield the target compound efficiently .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and eco-friendly methods is preferred to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-[7-(Aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using mild oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Mild oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced amine derivatives .
Scientific Research Applications
2-[7-(Aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]ethan-1-amine has a wide range of scientific research applications:
Medicinal Chemistry: The compound exhibits potential as an antifungal, antibacterial, and antitumor agent.
Pharmaceuticals: It is used in the development of drugs targeting cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Material Sciences: The compound finds applications in the synthesis of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[7-(Aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound acts as an inhibitor of various enzymes and receptors, including JAK1, JAK2, and PHD-1 . It modulates these targets, leading to therapeutic effects in the treatment of diseases such as cancer and cardiovascular disorders .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyrimidine: A closely related compound with similar biological activities.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with potential as a CDK2 inhibitor.
(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanol: A derivative with unique properties.
Uniqueness
Its ability to act as an inhibitor of multiple molecular targets makes it a valuable compound for drug development and therapeutic research .
Properties
Molecular Formula |
C8H16N6 |
---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
2-[7-(aminomethyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]ethanamine |
InChI |
InChI=1S/C8H16N6/c9-3-1-7-12-8-11-4-2-6(5-10)14(8)13-7/h6H,1-5,9-10H2,(H,11,12,13) |
InChI Key |
SMYYRGHKEDKQBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=NC(=NN2C1CN)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.